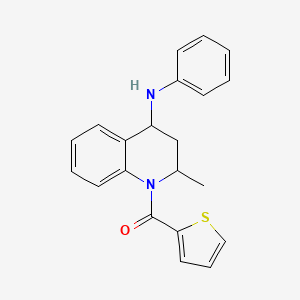![molecular formula C19H22O4 B4959571 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B4959571.png)
1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. MDPV was first synthesized in 1969 and has gained popularity in recent years due to its potent stimulant effects. Despite its widespread use, the synthesis method and mechanism of action of MDPV remain poorly understood.
Wirkmechanismus
1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone acts as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. By inhibiting the reuptake of dopamine, 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone has been shown to activate the sympathetic nervous system, leading to increased heart rate, blood pressure, and body temperature. 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone also causes the release of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain. These effects can lead to a range of physiological and psychological effects, including increased energy, euphoria, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone has been used in laboratory experiments to study its effects on the central nervous system. However, there are several limitations to using 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone in laboratory experiments. 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone is a potent stimulant that can be difficult to control in laboratory settings. Additionally, 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone has been shown to have a high potential for abuse, making it difficult to control for confounding variables in laboratory experiments.
Zukünftige Richtungen
There are several future directions for 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone research. One area of research is to better understand the mechanism of action of 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone and its effects on the central nervous system. Another area of research is to develop new treatments for addiction and withdrawal related to 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone abuse. Additionally, there is a need for more research on the long-term effects of 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone use and abuse on the brain and body.
Conclusion:
In conclusion, 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone is a synthetic cathinone that has gained popularity in recent years due to its potent stimulant effects. Despite its widespread use, the synthesis method and mechanism of action of 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone remain poorly understood. 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone has been used in scientific research to study its effects on the central nervous system, but there are several limitations to using 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone in laboratory experiments. There are several future directions for 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone research, including better understanding its mechanism of action and developing new treatments for addiction and withdrawal related to 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone abuse.
Synthesemethoden
1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Mannich reaction. The Friedel-Crafts acylation reaction involves the reaction of 1-(4-bromobutoxy)-2-(2-methoxyphenyl)ethanone with phenol in the presence of a Lewis acid catalyst. The Mannich reaction involves the reaction of 1-(4-bromobutoxy)-2-(2-methoxyphenyl)ethanone with formaldehyde and dimethylamine in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone has been used in scientific research to study its effects on the central nervous system. Studies have shown that 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone acts as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone has also been shown to activate the sympathetic nervous system, leading to increased heart rate, blood pressure, and body temperature.
Eigenschaften
IUPAC Name |
1-[2-[4-(2-methoxyphenoxy)butoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-15(20)16-9-3-4-10-17(16)22-13-7-8-14-23-19-12-6-5-11-18(19)21-2/h3-6,9-12H,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESXVYCDHKRWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(2-Methoxyphenoxy)butoxy]phenyl}ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)

![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)

![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)




![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)